molecular formula C17H18N2O B5764280 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole

2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole

Cat. No. B5764280
M. Wt: 266.34 g/mol
InChI Key: YKHYUHITKZMWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole, also known as MMMB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves binding to specific targets in the body, leading to various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves binding to specific targets in the body, including DNA, enzymes, and receptors. 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to modulate the activity of certain receptors, such as the adenosine A1 receptor, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has various biochemical and physiological effects in the body, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases and its ability to target specific enzymes and receptors. However, the limitations of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its low solubility in water and its potential toxicity at high doses.

Future Directions

Future research on 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could focus on identifying more specific targets for its therapeutic applications, as well as improving its solubility and reducing its potential toxicity. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could be studied in combination with other compounds to enhance its therapeutic effects. Overall, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has significant potential for the development of new therapies in cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves several steps, starting with the reaction of 3-methylbenzylamine with paraformaldehyde to form the intermediate 1-(3-methylbenzyl)-2,4,5-trioxopiperazine. This intermediate is then reacted with o-phenylenediamine to form the final product, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole. The overall yield of this process is around 40%.

Scientific Research Applications

2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its anti-inflammatory properties. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYUHITKZMWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole

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